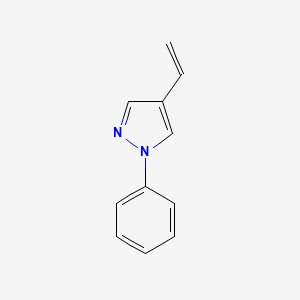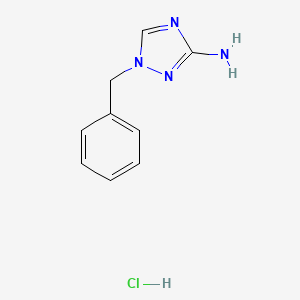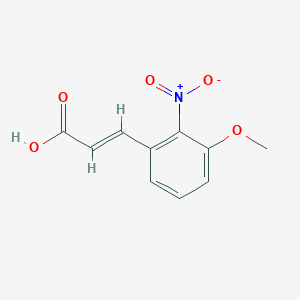
3-(3-Methoxy-2-nitrophenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a phenyl ring attached to a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid typically involves the reaction of 3-methoxy-2-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.
Major Products Formed
Oxidation: 3-(3-hydroxy-2-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(3-methoxy-2-aminophenyl)prop-2-enoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert antimicrobial or anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-hydroxy-2-nitrophenyl)prop-2-enoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-methoxy-2-aminophenyl)prop-2-enoic acid: Similar structure but with an amino group instead of a nitro group.
3-(3-ethoxy-2-nitrophenyl)prop-2-enoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and biological activities, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H9NO5 |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO5/c1-16-8-4-2-3-7(5-6-9(12)13)10(8)11(14)15/h2-6H,1H3,(H,12,13)/b6-5+ |
InChI-Schlüssel |
MSMFTNWJLRPBHC-AATRIKPKSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])/C=C/C(=O)O |
Kanonische SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


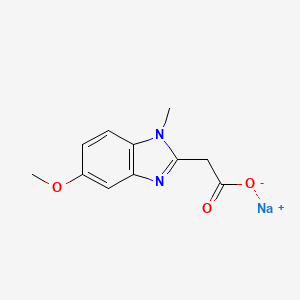


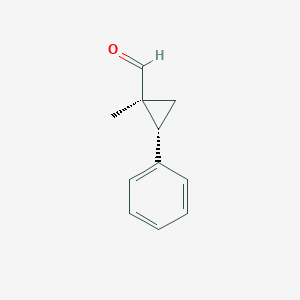
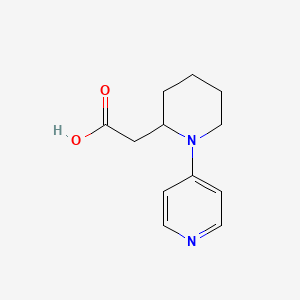
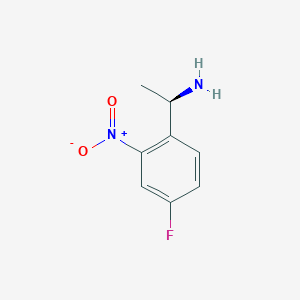
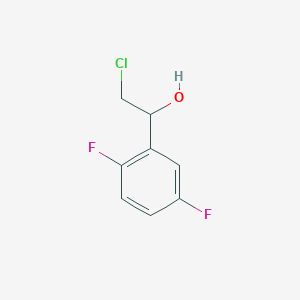

amine](/img/structure/B13583580.png)
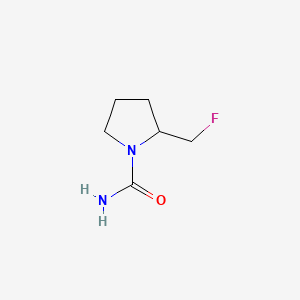
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)

